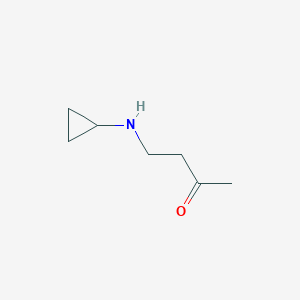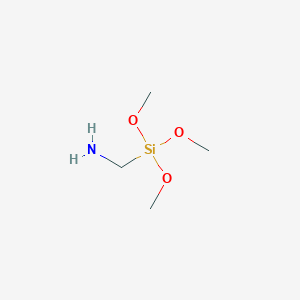
5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid
Descripción general
Descripción
5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other industrial applications.
Mecanismo De Acción
Target of Action
It is known that fluorinated compounds like 5-fluorouracil (5-fu) have a significant impact on non-coding rnas, which play a crucial role in the response of patients to 5-fu . These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Mode of Action
Fluorinated compounds like 5-fu are known to cause dna damage due to misincorporation of dutp, which is highly dependent on the levels of the pyrophosphatase dutpase . This process eventually leads to DNA strand breaks and cell death .
Biochemical Pathways
Non-coding rnas can affect cell response to 5-fu by modulating multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .
Pharmacokinetics
It is known that the oral absorption of 5-fu is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Result of Action
It is known that 5-fu and its metabolites inhibit dna synthesis through inhibition of thymidylate synthetase . This leads to the misincorporation of fluoronucleotides into RNA and DNA, disrupting normal RNA processing and function .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid typically involves the introduction of a fluoromethyl group into the oxazole ring. One common method is the fluorination of a suitable precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced fluorination techniques can enhance the efficiency and reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-3-carboxylic acids, while reduction can produce various hydroxylated or alkylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid is used as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals .
Medicine
Medicinally, this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(trifluoromethyl)-1,2-oxazole-3-carboxylic Acid
- 5-(chloromethyl)-1,2-oxazole-3-carboxylic Acid
- 5-(bromomethyl)-1,2-oxazole-3-carboxylic Acid
Uniqueness
Compared to its analogs, 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid offers a unique balance of reactivity and stability. The fluorine atom provides distinct electronic effects, enhancing the compound’s performance in various applications. Its unique properties make it a valuable tool in both research and industrial settings .
Propiedades
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKMWOGVJZCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438807 | |
| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145441-16-3 | |
| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)

![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)
![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)






